ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with neurotransmitter receptors, modulating neuronal activity and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate stands out due to its unique combination of a pyrazole ring, a piperidine ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H23N3O4/c1-3-26-19(24)14-8-10-22(11-9-14)18(23)17-12-16(20-21-17)13-4-6-15(25-2)7-5-13/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21) |
InChI Key |
RJSFRXQUKKHRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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